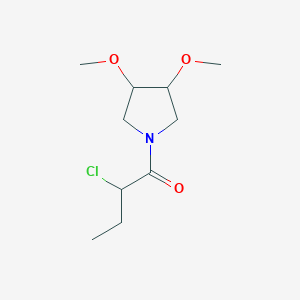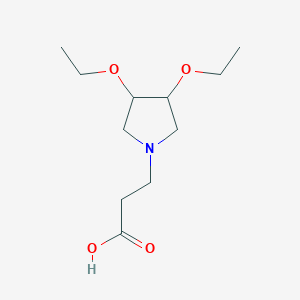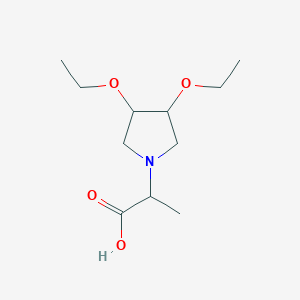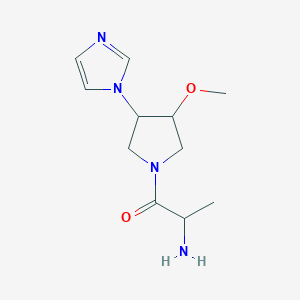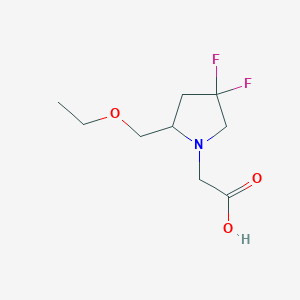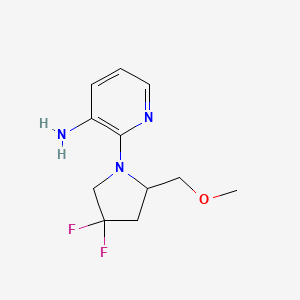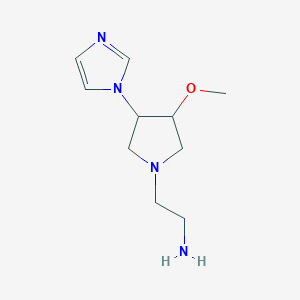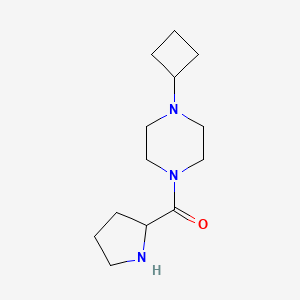
1-Cyclobutyl-4-prolylpiperazine
Descripción general
Descripción
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Aplicaciones Científicas De Investigación
Histamine H3 Receptor Antagonists
A study by Procopiou et al. (2007) explored ketopiperazines, identifying the N-cyclobutyl group as the most potent amine in a rigid piperidineoxyphenyl template for activity as histamine H3 antagonists. These compounds showed high selectivity, low brain penetration, and minimal drug-drug interaction potential, indicating their potential in treating disorders related to histamine activity without affecting the central nervous system significantly (Procopiou et al., 2007).
Synthesis and Antibacterial Activity
Jhaumeer-Laulloo et al. (2004) reported the synthesis of diketopiperazines containing the prolinyl unit, which were tested for their antibacterial activity. The incorporation of prolinyl units into diketopiperazines could be a valuable approach in developing new antibacterial agents (Jhaumeer-Laulloo et al., 2004).
Antiviral Research
Hayashi et al. (1990) discovered that carbocyclic oxetanocin analogs with cyclobutyl groups, such as cyclobut-A and cyclobut-G, showed activity against the infectivity of human immunodeficiency virus (HIV) in vitro. These compounds inhibited HIV replication in T cells, monocytes, and macrophages, highlighting their potential as antiretroviral agents (Hayashi et al., 1990).
Antimicrobial and Biofilm Inhibiting Activities
Diketopiperazines, including those with cyclobutyl and prolyl moieties, have shown a range of bioactive properties, such as antitumor, antiviral, antifungal, and antibacterial activities. Specifically, their role in modulating bacterial communication and inhibiting biofilm formation offers a promising avenue for developing new strategies to control infections resistant to conventional treatments (de Carvalho & Abraham, 2012).
Mecanismo De Acción
Target of Action
1-Cyclobutyl-4-prolylpiperazine, also known as CPP, is thought to be a modulator of the GABAergic system. The GABAergic system plays a fundamental role in the regulation of neural networks. More specifically, the SHP2 protein, which is a member of the Protein Tyrosine Phosphatases (PTPs) family, is closely related to cancer .
Mode of Action
The SHP2 protein is a non-receptor protein which is constituted from two N-terminal Src homology 2 domains, a PTP domain, and a C-terminal tail .
Biochemical Pathways
The activation of the Protein Tyrosine Phosphatases pathway in human cancers has triggered the development of a variety of pharmacological inhibitors targeting catalytic sites of the SHP2 cascade . The SHP2 protein belongs to the protein tyrosine phosphatases group of enzymes .
Direcciones Futuras
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclobutyl-4-prolylpiperazine can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in neural cell activity and synaptic plasticity . Understanding these temporal effects is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neural activity without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as neurotoxicity or alterations in behavior . These dosage-dependent effects are important for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in cells . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding how this compound is transported and distributed is essential for predicting its therapeutic effects and potential side effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the nucleus or mitochondria . These subcellular localizations are important for understanding how this compound exerts its effects at the cellular level.
Propiedades
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-5-2-6-14-12)16-9-7-15(8-10-16)11-3-1-4-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQROJXUTSLFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





